molecular formula C17H13F3N6O2S3 B12780622 Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro- CAS No. 134793-47-8

Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro-

Cat. No.: B12780622
CAS No.: 134793-47-8
M. Wt: 486.5 g/mol
InChI Key: FFLNCWNLBCUZJK-UHFFFAOYSA-N
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Description

Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro- is a complex organic compound with a unique structure that includes multiple functional groups such as ethenylamino, thioxomethyl, and trifluoromethyl

Preparation Methods

The synthesis of Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro- involves multiple steps and specific reaction conditions. One common method involves the Claisen–Schmidt condensation reaction, where the reaction mixture of N,N′-(6,6′-(1,4-phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-chloroacetamide) and substituted aniline is refluxed in ethanol for several hours . The progress of the reaction is monitored using thin layer chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro- has been studied for its potential antimicrobial and anticancer activities. For instance, bis-pyrimidine acetamide derivatives have shown promising in vitro antimicrobial potential against various bacterial and fungal strains, as well as anticancer activity against human colorectal carcinoma cell lines . These properties make it a valuable compound for further research in medicinal chemistry.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, bis-pyrimidine acetamides have been shown to inhibit the growth of microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar compounds to Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro- include other bis-pyrimidine acetamides and N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds share similar structural features and biological activities, but the presence of different functional groups can lead to variations in their chemical reactivity and biological effects.

Properties

CAS No.

134793-47-8

Molecular Formula

C17H13F3N6O2S3

Molecular Weight

486.5 g/mol

IUPAC Name

N-[2-[2,4-bis(ethenylcarbamothioyl)-5-oxo-3-sulfanylidene-1,2,4-triazin-6-yl]phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C17H13F3N6O2S3/c1-3-21-14(29)25-12(27)11(24-26(16(25)31)15(30)22-4-2)9-7-5-6-8-10(9)23-13(28)17(18,19)20/h3-8H,1-2H2,(H,21,29)(H,22,30)(H,23,28)

InChI Key

FFLNCWNLBCUZJK-UHFFFAOYSA-N

Canonical SMILES

C=CNC(=S)N1C(=O)C(=NN(C1=S)C(=S)NC=C)C2=CC=CC=C2NC(=O)C(F)(F)F

Origin of Product

United States

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